
2-Fluoro-1-methyl-3-(methylsulfanyl)benzene
Overview
Description
2-Fluoro-1-methyl-3-(methylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-methyl-3-(methylsulfanyl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Fluorine-substituted reduced products.
Substitution: Nitro derivatives.
Scientific Research Applications
2-Fluoro-1-methyl-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The fluorine atom and methylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Similar structure but with the fluorine atom in a different position.
1-Fluoro-3-methylbenzene: Lacks the methylsulfanyl group.
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methylsulfanyl group.
Uniqueness: 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Fluoro-1-methyl-3-(methylsulfanyl)benzene, also known by its CAS number 252555-44-5, is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorine atom and a methylsulfanyl group, suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A fluorine atom at the 2-position.
- A methylsulfanyl group at the 3-position.
- A methyl group at the 1-position.
The presence of these functional groups influences its reactivity and interactions with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structural characteristics exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown efficacy against various strains of bacteria and fungi, suggesting that this compound may also possess similar properties, although specific data on its antimicrobial activity is limited.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies on structurally related compounds suggest that they may inhibit cell proliferation in cancer cell lines. The mechanism typically involves the modulation of cell cycle proteins or induction of apoptosis. However, specific studies on this compound are still needed to elucidate its exact role in cancer biology.
The biological activity of this compound is hypothesized to involve:
- Interaction with cellular enzymes or receptors.
- Modulation of signaling pathways related to cell growth and apoptosis.
Further studies are required to confirm these mechanisms and identify specific molecular targets.
Case Studies
While direct case studies on this compound are scarce, related compounds have provided insights into its potential applications:
- Antimicrobial Study : A study on a series of methylthio-substituted phenolic compounds demonstrated significant antibacterial activity against Gram-positive bacteria. This suggests that similar modifications in the benzene ring could enhance antimicrobial efficacy in this compound.
- Cancer Cell Line Assays : Related fluorinated compounds were tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. Such findings encourage further exploration into the anticancer potential of this compound.
Properties
IUPAC Name |
2-fluoro-1-methyl-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVCBHLXYHXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573664 | |
Record name | 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252555-44-5 | |
Record name | 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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